

The Structural Elucidation of D(+)-Raffinose Pentahydrate: A Technical Guide

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Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: *B7908328*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **D(+)-Raffinose pentahydrate**, a naturally occurring trisaccharide of significant interest in various scientific and industrial fields. This document details its chemical composition, three-dimensional arrangement, and the experimental protocols used for its structural determination.

Molecular Structure and Composition

D(+)-Raffinose is a non-reducing trisaccharide consisting of three monosaccharide units: D-galactose, D-glucose, and D-fructose.^{[1][2][3][4][5]} The systematic name for raffinose is α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside. The glycosidic linkages are crucial to its structure: an α -1,6 linkage connects galactose to glucose, and an α -1,2 linkage connects glucose to fructose. In its common crystalline form, raffinose exists as a pentahydrate, with five water molecules incorporated into its crystal lattice. The molecular formula of **D(+)-Raffinose pentahydrate** is $C_{18}H_{32}O_{16} \cdot 5H_2O$.

The presence of the α -galactosidic linkage renders raffinose indigestible by humans, who lack the α -galactosidase enzyme necessary to hydrolyze this bond. Consequently, it passes undigested to the large intestine, where it is fermented by gut microbiota.

Crystallographic Data

The precise three-dimensional structure of **D(+)-Raffinose pentahydrate** has been determined by X-ray crystallography. The crystal structure reveals a complex network of hydrogen bonds involving the sugar molecule and the five water molecules, creating a stable crystalline lattice. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ ·5H ₂ O
Molecular Weight	594.51 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.966
b (Å)	12.327
c (Å)	23.837
α (°)	90
β (°)	90
γ (°)	90
Z	4

Data sourced from the crystallographic study by Berman, H. M. (1970) and subsequent redeterminations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the atomic structure of **D(+)-Raffinose pentahydrate** is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process:

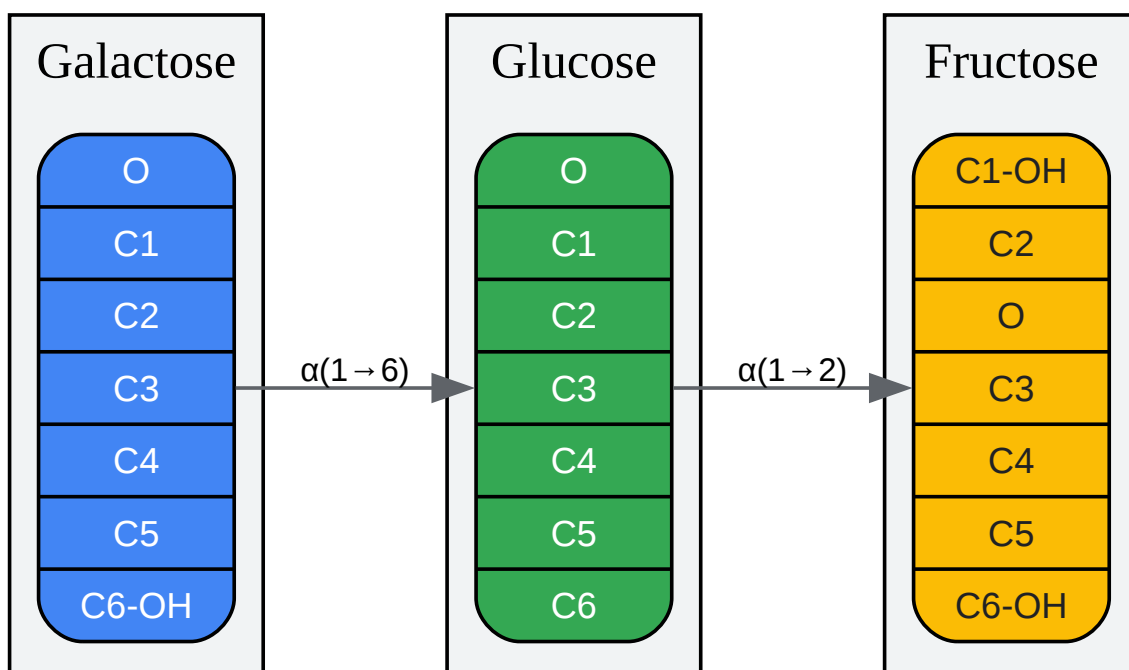
- **Crystal Growth:** High-purity **D(+)-Raffinose pentahydrate** is dissolved in a suitable solvent, typically water or a water-ethanol mixture. Slow evaporation of the solvent at a constant

temperature allows for the formation of single, well-ordered crystals of sufficient size and quality for diffraction experiments.

- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head. This can be done using a cryoloop, where the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete set of diffraction data from all possible orientations. The intensities and positions of these reflections are recorded by a detector.
- **Data Processing:** The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a final dataset.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a three-dimensional representation of the electron distribution within the crystal.
- **Model Building and Refinement:** An initial atomic model of the raffinose molecule and the water molecules is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts the atomic positions and thermal parameters until the best possible fit is achieved.
- **Structure Validation:** The final structural model is validated using various crystallographic criteria to ensure its accuracy and quality. The complete structure, including atomic coordinates, is then deposited in a crystallographic database.

Visualizations

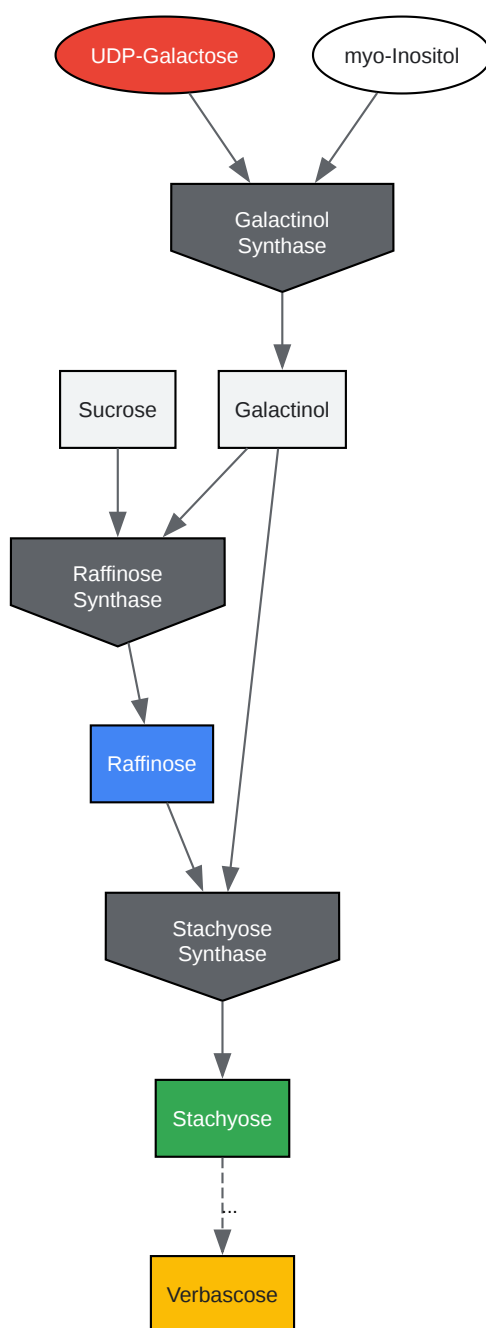
Molecular Structure of D(+)-Raffinose



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Caption: Molecular structure of D(+)-Raffinose showing the constituent monosaccharides and glycosidic linkages.

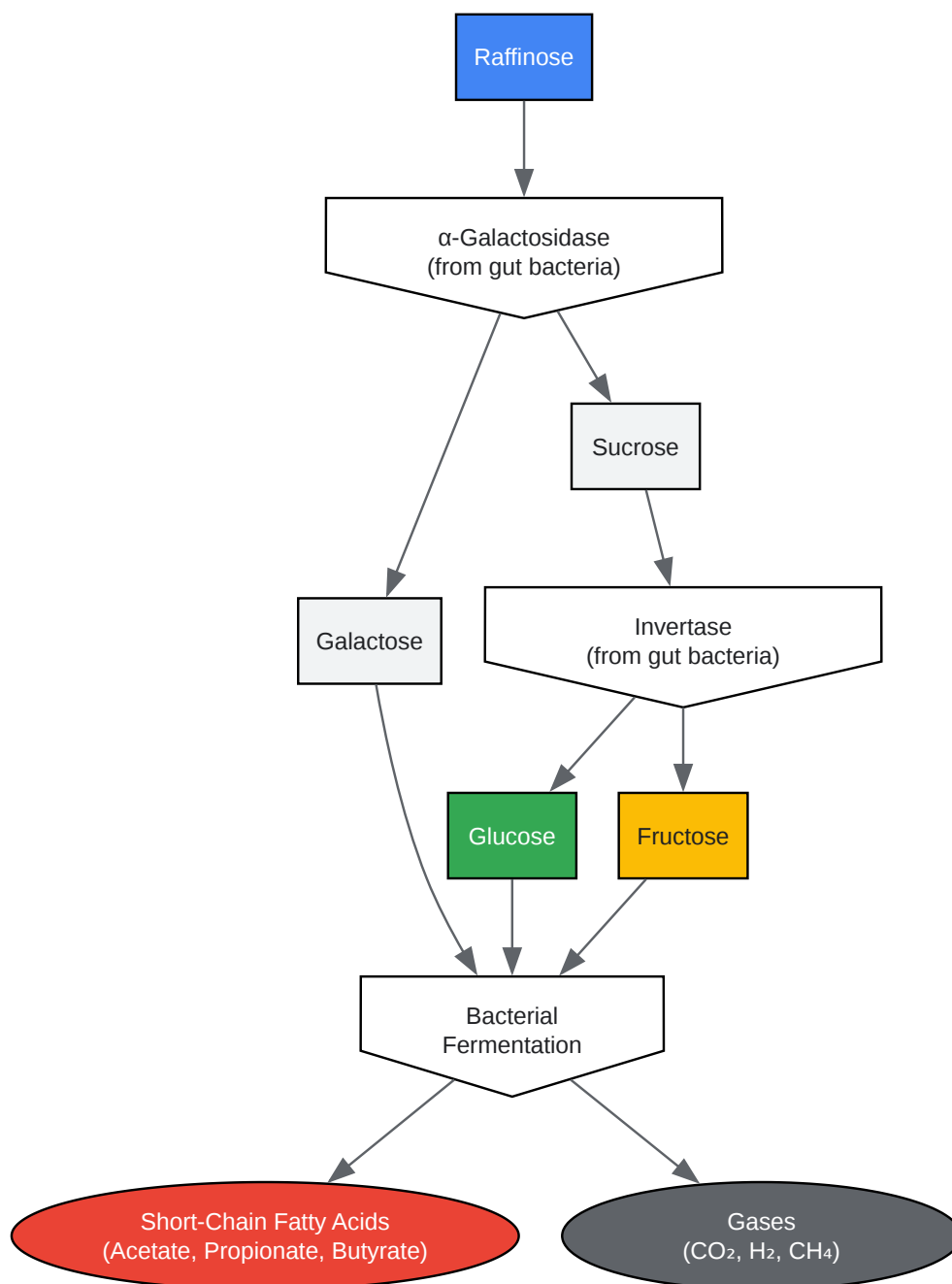
Raffinose Family Oligosaccharide (RFO) Biosynthesis in Plants



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Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides (RFOs) in plants.

Metabolic Fate of Raffinose in the Human Gut



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Caption: Metabolic pathway of raffinose in the human large intestine by gut microbiota.

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